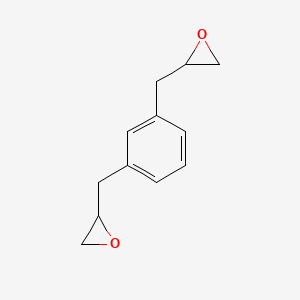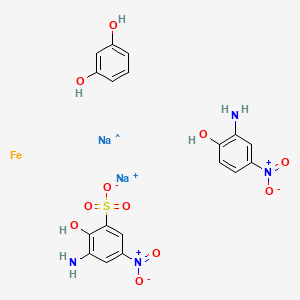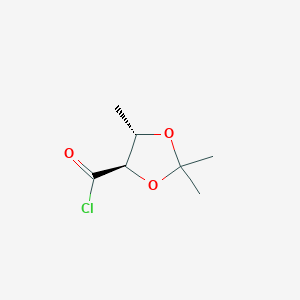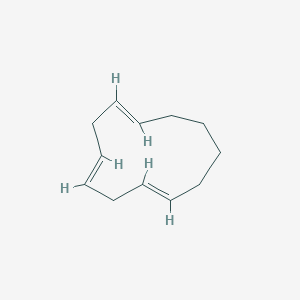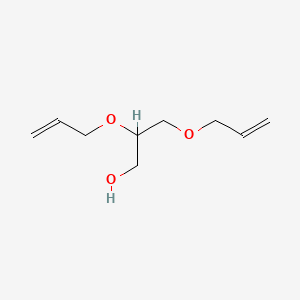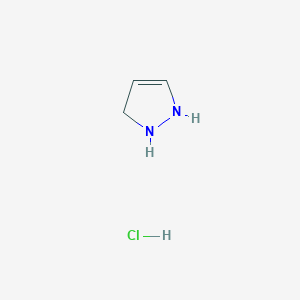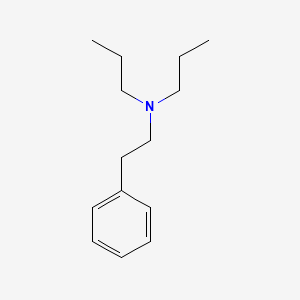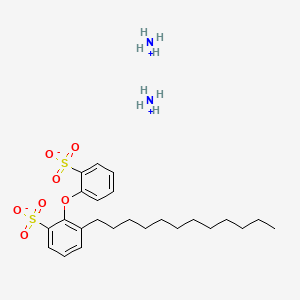
Stannous methane sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannous methane sulfonate, also known as tin(II) methanesulfonate, is a chemical compound with the formula (CH₃SO₃)₂Sn. It is a colorless liquid with a distinct odor and is highly soluble in water. This compound is widely used in various industrial applications, particularly in the field of electroless plating, due to its excellent properties such as high thermal stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannous methane sulfonate can be synthesized through several methods. One common method involves the reaction of metallic tin with methanesulfonic acid. This reaction typically requires high temperatures, around 140-150°C, to proceed efficiently. The reaction can be represented as follows:
Sn+2CH3SO3H→(CH3SO3)2Sn+H2
Another method involves the use of stannous chloride and methanesulfonic acid. This reaction occurs at a lower temperature range of 110-130°C and involves cooling, crystallization, filtration, and washing to obtain the final product .
Industrial Production Methods
In industrial settings, this compound is often produced using an electrolytic method. This method involves the use of solid tin as the anode and methanesulfonic acid as the electrolyte. The process is carried out in an electrolytic cell with an ion exchange membrane separating the anode and cathode compartments. This method is advantageous as it produces a high-purity product with fewer impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Stannous methane sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to stannic compounds.
Reduction: It acts as a reducing agent in electroless plating processes.
Substitution: It can participate in substitution reactions with other organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methanesulfonic acid, stannous chloride, and various organic solvents. The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from reactions involving this compound include stannic compounds, various organotin compounds, and metal coatings in electroless plating processes .
Wissenschaftliche Forschungsanwendungen
Stannous methane sulfonate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in organic synthesis due to its high reactivity and selectivity.
Biology: It is used in the preparation of biological samples for electron microscopy.
Medicine: It is explored for its potential use in drug delivery systems.
Wirkmechanismus
The mechanism of action of stannous methane sulfonate primarily involves its role as a reducing agent. In electroless plating, it reduces metal ions in the solution to form a thin metal coating on the substrate. This process involves the transfer of electrons from the stannous ion to the metal ions, resulting in the deposition of the metal layer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stannous chloride: Used in similar applications but has higher impurity levels.
Stannous sulfate: Used in electroplating but less stable than stannous methane sulfonate.
Lead(II) methanesulfonate: Used in similar plating processes but has different electrochemical properties.
Uniqueness
This compound is unique due to its high thermal stability, high purity, and excellent reactivity. It is preferred in many industrial applications over other stannous compounds because it produces fewer impurities and offers better performance in high-temperature reactions .
Eigenschaften
Molekularformel |
C4H12O12S4Sn |
|---|---|
Molekulargewicht |
499.1 g/mol |
IUPAC-Name |
methanesulfonate;tin(4+) |
InChI |
InChI=1S/4CH4O3S.Sn/c4*1-5(2,3)4;/h4*1H3,(H,2,3,4);/q;;;;+4/p-4 |
InChI-Schlüssel |
AICMYQIGFPHNCY-UHFFFAOYSA-J |
Kanonische SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


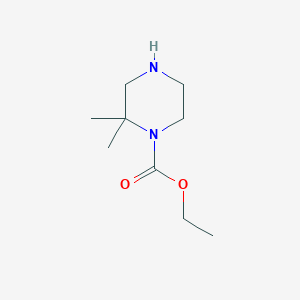
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
